molecular formula C20H26ClNO6 B13937092 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B13937092
M. Wt: 411.9 g/mol
InChI Key: QJBQBCIWLWHCSL-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine ring and the benzodioxole moiety. The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during the synthesis. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection, and various chlorinating agents for introducing the chloro group .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify certain functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce new functional groups such as ethers or amines.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group protects the amine functionality, allowing the compound to interact with its target without undergoing premature reactions. The benzodioxole moiety may also play a role in binding to specific sites on the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid is unique due to the combination of its structural features, including the benzodioxole moiety and the chloro group, which may confer specific chemical and biological properties not found in similar compounds.

Properties

Molecular Formula

C20H26ClNO6

Molecular Weight

411.9 g/mol

IUPAC Name

7-chloro-2,4-dimethyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1,3-benzodioxole-5-carboxylic acid

InChI

InChI=1S/C20H26ClNO6/c1-11-13(17(23)24)10-14(21)16-15(11)26-20(5,27-16)12-6-8-22(9-7-12)18(25)28-19(2,3)4/h10,12H,6-9H2,1-5H3,(H,23,24)

InChI Key

QJBQBCIWLWHCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1C(=O)O)Cl)OC(O2)(C)C3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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